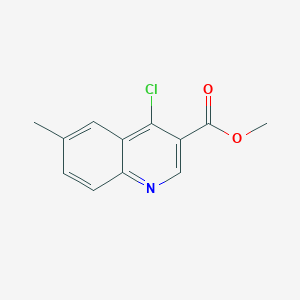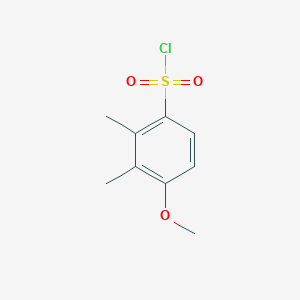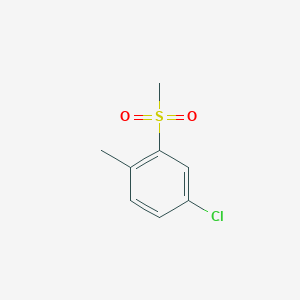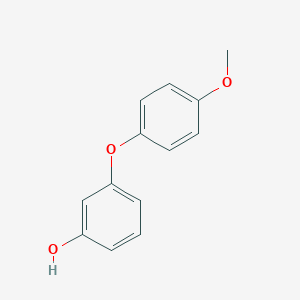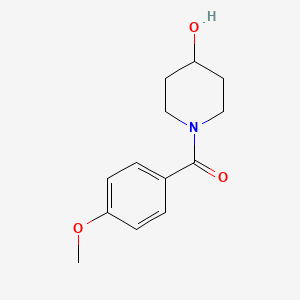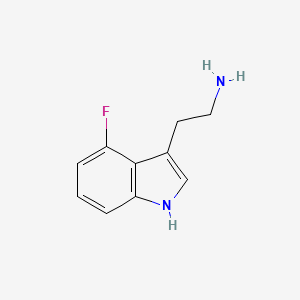
2-(4-Fluor-1H-indol-3-yl)ethanamin
Übersicht
Beschreibung
“2-(4-fluoro-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C10H11FN2 . It is also known by other names such as “3-(2-Aminoethyl)-4-fluoroindole” and "4-fluorotryptamine" . The molecular weight of this compound is 178.21 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-fluoro-1H-indol-3-yl)ethanamine” consists of a fluoroindole ring attached to an ethanamine group . The InChI string representation of the molecule is “InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2” and the canonical SMILES representation is "C1=CC2=C(C(=C1)F)C(=CN2)CCN" .Physical and Chemical Properties Analysis
The compound “2-(4-fluoro-1H-indol-3-yl)ethanamine” has a molecular weight of 178.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 41.8 Ų .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. Beispielsweise haben bestimmte 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylate eine inhibitorische Aktivität gegen Influenza A gezeigt, wobei eine Verbindung einen IC50-Wert von 7,53 μmol/L und einen hohen Selektivitätsindex gegen das Coxsackie B3-Virus aufweist . Dies deutet darauf hin, dass Modifikationen der Indolstruktur, wie z. B. bei 2-(4-Fluor-1H-indol-3-yl)ethanamin, zur Entwicklung neuer antiviraler Medikamente führen könnten.
Entzündungshemmende und analgetische Eigenschaften
Einige Indol-Derivate haben entzündungshemmende und analgetische Wirkungen gezeigt. Verbindungen mit Modifikationen am Indolring wurden mit etablierten Medikamenten wie Indomethacin und Celecoxib verglichen und zeigten vielversprechende Ergebnisse mit niedrigeren ulzerogenen Indizes . Dies zeigt das Potenzial von this compound bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente.
Antileishmanial-Mittel
Die Forschung an hydrophilen Indol-Derivaten hat zu Verbindungen geführt, die eine signifikante Wirksamkeit gegen Leishmania infantum aufweisen. Diese Verbindungen wurden phänotypisch auf Wirksamkeit und Toxizität untersucht, wobei einige IC50-Werte unter 10 μM und eine geringe Zytotoxizität auf humanen makrophasenähnlichen Zellen zeigten . Dies unterstreicht das Potenzial von this compound-Derivaten als Ausgangspunkt für neue Anti-Leishmanien-Medikamente.
Antimykobakterielle Aktivität
Indol-Derivate wurden auf ihre Aktivität gegen verschiedene Stämme von Mykobakterien getestet, darunter Mycobacterium tuberculosis und arzneimittelresistente Stämme. Die Studien haben Standards wie Isoniazid und Rifampicin zum Vergleich verwendet, was darauf hindeutet, dass Indol-basierte Verbindungen zur Behandlung von Tuberkulose beitragen könnten .
Antitumoraktivität
Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antitumoreigenschaften. Indol-Derivate wurden gefunden, um mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer Derivate mit potenziellen Antitumoraktivitäten nützlich ist .
OLED-Anwendungen
Indol-basierte Verbindungen wurden auf ihre Fluoreszenzeigenschaften untersucht, wobei einige eine hohe Fluoreszenzquantenausbeute und eine gute thermische Stabilität zeigten. Diese Eigenschaften machen sie zu exzellenten Kandidaten für Anwendungen mit organischen Leuchtdioden (OLED) .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .
Biochemische Analyse
Biochemical Properties
2-(4-Fluoro-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may bind to serotonin receptors, modulating their activity and impacting serotonin signaling pathways .
Cellular Effects
The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal activity and function .
Molecular Mechanism
At the molecular level, 2-(4-Fluoro-1H-indol-3-yl)ethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(4-Fluoro-1H-indol-3-yl)ethanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
2-(4-Fluoro-1H-indol-3-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-Fluoro-1H-indol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can accumulate in specific tissues, such as the brain, where it exerts its effects.
Eigenschaften
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVDKAISCZLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610117 | |
| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467452-26-2 | |
| Record name | 4-Fluoro-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467452-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


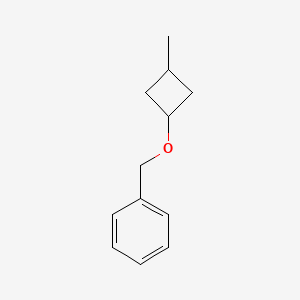

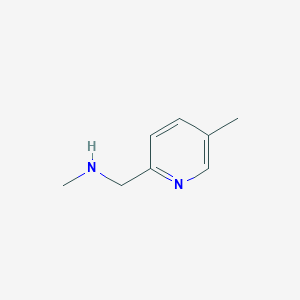
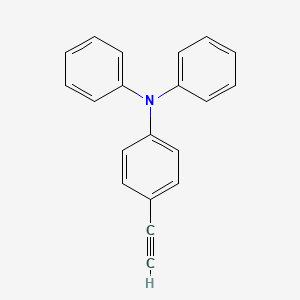
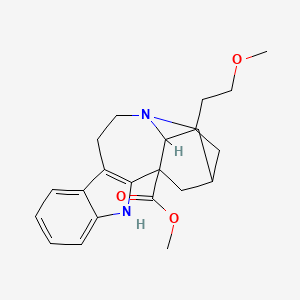
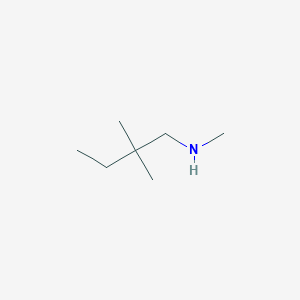
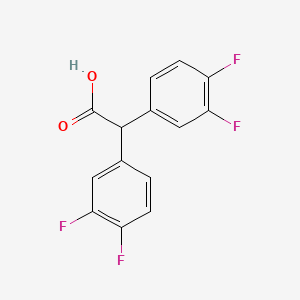
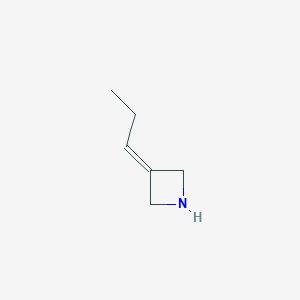
![[2-(4-Bromo-2-methylphenoxy)-ethyl]-dimethylamine](/img/structure/B1369694.png)
